N-(3,4-difluorophenyl)-2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide

Catalog No.
S3054650
CAS No.
1223922-25-5
M.F
C26H20F2N4O2S2
M. Wt
522.59
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3,4-difluorophenyl)-2-[[5-[(4-ethylphenyl)methy...

CAS Number

1223922-25-5

Product Name

N-(3,4-difluorophenyl)-2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide

IUPAC Name

N-(3,4-difluorophenyl)-2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide

Molecular Formula

C26H20F2N4O2S2

Molecular Weight

522.59

InChI

InChI=1S/C26H20F2N4O2S2/c1-2-15-5-7-16(8-6-15)13-32-25(34)23-22(18-4-3-11-29-24(18)36-23)31-26(32)35-14-21(33)30-17-9-10-19(27)20(28)12-17/h3-12H,2,13-14H2,1H3,(H,30,33)

InChI Key

CWAJTWBHUTVHAR-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC(=O)NC5=CC(=C(C=C5)F)F

solubility

not available

N-(3,4-difluorophenyl)-2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide is a complex organic compound characterized by its unique structure and potential biological activities. The compound features a difluorophenyl group and a triazatricyclo framework, which contribute to its chemical properties and biological interactions. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Involving N-(3,4-difluorophenyl)-2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide primarily focus on its reactivity as an amide and the presence of the thiol group in the triazatricyclo structure. These functional groups can participate in various nucleophilic substitution reactions and can also undergo hydrolysis under acidic or basic conditions.

Preliminary studies suggest that this compound exhibits significant biological activity, particularly in the realm of pharmacology. Its structural components may enhance its interaction with biological targets such as enzymes or receptors involved in disease pathways. The presence of the difluorophenyl moiety is known to influence the lipophilicity and metabolic stability of compounds, potentially leading to improved efficacy in therapeutic applications.

The synthesis of N-(3,4-difluorophenyl)-2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide typically involves multi-step synthetic routes that include:

  • Formation of the Triazatricyclo Core: This step may involve cyclization reactions using appropriate precursors.
  • Introduction of the Difluorophenyl Group: This can be achieved through electrophilic aromatic substitution techniques.
  • Amidation Reaction: The final step involves coupling the synthesized intermediates with acetic acid derivatives to form the amide bond.

This compound has potential applications in medicinal chemistry as a lead compound for drug development targeting various diseases. Its unique structural features may allow it to interact with specific biological targets effectively, making it a candidate for further investigation in therapeutic contexts.

Interaction studies are crucial for understanding how N-(3,4-difluorophenyl)-2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide interacts with biomolecules. Techniques such as molecular docking simulations and binding affinity assays can elucidate its mechanism of action and help identify potential off-target effects.

N-(3,4-difluorophenyl)-2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide shares structural similarities with several other compounds that also contain difluorophenyl groups or triazole-like structures:

Compound NameStructural FeaturesBiological Activity
N-(2-fluorophenyl)-2-{[5-(methyl)-6-thio-pyrimidin-4-YL]}acetamideContains a fluorophenyl groupAntitumor activity
5-(4-fluorophenyl)-6-methylthio-pyrimidineSimilar triazole-like structureAntiviral properties
3-(difluoromethyl)-1H-pyrazoleDifluoromethyl groupPotential anti-inflammatory effects

These compounds highlight the uniqueness of N-(3,4-difluorophenyl)-2-[...], particularly its complex triazatricyclo framework which may confer distinct biological properties that warrant further exploration in drug development contexts.

XLogP3

5.8

Dates

Last modified: 08-18-2023

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